molecular formula C13H13ClN2O2 B11855853 Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate

Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11855853
M. Wt: 264.71 g/mol
InChI Key: FKQCBGJOBWIWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl 5-methyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridin-3-yl)-N-methylmethanamine
  • 2-chloro-5-(methylaminomethyl)pyridine
  • 6-chloro-N-methyl-3-pyridinemethanamine

Uniqueness

Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of a pyrrole ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate (CAS Number: 1225380-37-9) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrole ring and a chlorinated pyridine moiety. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₃H₁₃ClN₂O₂
  • Molecular Weight : 264.71 g/mol
  • Structural Features :
    • Pyrrole ring
    • Chlorinated pyridine substituent

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to the presence of the pyrrole and pyridine functionalities. These activities include:

  • Antibacterial Properties : Compounds containing pyrrole rings have been documented to exhibit antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : The structural characteristics of pyrrole derivatives often correlate with cytotoxicity against cancer cell lines.
  • Antiviral Effects : Some studies suggest potential antiviral properties linked to similar heterocyclic compounds.

Antibacterial Activity

Research indicates that halogenated pyrroles, such as this compound, can exhibit significant antibacterial activity. For instance, compounds with chlorinated substitutions have shown effectiveness against Staphylococcus aureus and other pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Related Pyrrole CompoundStaphylococcus aureus16 µg/mL

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the disruption of DNA synthesis or interference with cellular signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10DNA synthesis inhibition
HeLa (Cervical Cancer)5Apoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in PubMed Central highlighted the antibacterial efficacy of similar pyrrole derivatives against multidrug-resistant strains. The results showed that compounds with halogen substitutions had enhanced activity compared to their non-halogenated counterparts .
  • Antitumor Potential :
    In a recent investigation into the antitumor properties of pyrrole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cells. The findings indicated a significant reduction in cell viability at low concentrations, suggesting potential as a therapeutic agent .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

methyl 1-[(6-chloropyridin-3-yl)methyl]-5-methylpyrrole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-9-5-11(13(17)18-2)8-16(9)7-10-3-4-12(14)15-6-10/h3-6,8H,7H2,1-2H3

InChI Key

FKQCBGJOBWIWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1CC2=CN=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.